molecular formula C10H13N B025874 4-Methyl-2-(2-methylpropenyl)pyridine CAS No. 104188-16-1

4-Methyl-2-(2-methylpropenyl)pyridine

Cat. No.: B025874
CAS No.: 104188-16-1
M. Wt: 147.22 g/mol
InChI Key: PPSYASYDDAKJPW-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-methylpropenyl)pyridine is a pyridine derivative characterized by a methyl group at the 4-position and a 2-methylpropenyl group at the 2-position. This compound has been identified as a volatile organic compound in rocket salad (Eruca sativa), where its concentration correlates with postharvest storage conditions .

Properties

CAS No.

104188-16-1

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-methyl-2-(2-methylprop-1-enyl)pyridine

InChI

InChI=1S/C10H13N/c1-8(2)6-10-7-9(3)4-5-11-10/h4-7H,1-3H3

InChI Key

PPSYASYDDAKJPW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C=C(C)C

Canonical SMILES

CC1=CC(=NC=C1)C=C(C)C

Other CAS No.

85665-89-0

Synonyms

Pyridine, 4-methyl-2-(2-methyl-1-propenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyridine Derivatives

Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
4-Methyl-2-(2-methylpropenyl)pyridine 2-methylpropenyl (C₄H₇) Methyl (CH₃) C₁₀H₁₃N 149.21* Allyl group, pyridine ring
2-Isopropyl-4-methylpyridine Isopropyl (C₃H₇) Methyl (CH₃) C₉H₁₃N 135.21 Branched alkyl group
4-Methyl-2-(m-tolyl)pyridine m-Tolyl (C₇H₇) Methyl (CH₃) C₁₃H₁₃N 183.25 Aromatic ring
2-(Allylsulfonyl)-4-methylpyridine Allylsulfonyl (C₃H₅SO₂) Methyl (CH₃) C₉H₁₁NO₂S 197.25 Sulfonyl group, allyl chain
SIB-1893 (mGluR5 antagonist) (E)-2-phenylethenyl (C₈H₇) Methyl (CH₃) C₁₃H₁₃N 183.25 Styryl group

*Calculated based on structural formula.

Key Observations :

  • Steric Effects : Bulky substituents (e.g., m-tolyl in ) reduce molecular flexibility compared to linear groups like allyl.
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) decrease pyridine ring basicity, while electron-donating groups (e.g., methyl in ) enhance it.

Physicochemical Properties

Table 3: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Solubility Reference
This compound 149.21 ~2.5* Low (volatile)
2-Isopropyl-4-methylpyridine 135.21 2.40 Insoluble in water
4-Methyl-2-(m-tolyl)pyridine 183.25 ~3.1*
2-(Allylsulfonyl)-4-methylpyridine 197.25 1.8*

*Estimated using computational tools (e.g., XlogP ).

Insights :

  • The allyl group in this compound likely increases volatility, aligning with its role as a plant volatile .
  • Higher LogP values (e.g., 3.1 for m-tolyl derivative ) correlate with increased hydrophobicity.

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